molecular formula C16H18ClNO2 B1145978 (R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride CAS No. 332062-03-0

(R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride

Cat. No.: B1145978
CAS No.: 332062-03-0
M. Wt: 291.77 g/mol
InChI Key: OBYYHHGRCZYCAA-RSAXXLAASA-N
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Description

(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is a chiral amino acid derivative of significant interest in medicinal chemistry and neuroscience research. Its core structure, featuring a biphenyl moiety, is recognized as a key pharmacophore in compounds that modulate voltage-gated sodium channels (Naᵉ) . Research on structurally related (biphenyl-4-yl)methylammonium chlorides has demonstrated that this biphenyl-linked chemotype can promote slow inactivation of Naᵉ channels, a mechanism associated with the mode of action of certain antiepileptic drugs . This suggests the compound's potential utility as a valuable building block or intermediate in the design and synthesis of novel neuroactive agents for investigational purposes. Furthermore, N-benzylamide derivatives of 4-aminobutyric acid that incorporate similar structural motifs have been investigated as multi-target-directed ligands, showing promise in pre-clinical research for complex neurological conditions . These compounds can exhibit inhibitory activity against targets such as GABA transporters and beta-secretase, and can interfere with amyloid-beta aggregation . Consequently, (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride serves as a sophisticated chiral synthon for researchers developing and exploring potential therapeutics for central nervous system disorders.

Properties

CAS No.

332062-03-0

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

(3S)-3-amino-4-(4-phenylphenyl)butanoic acid;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H/t15-;/m0./s1

InChI Key

OBYYHHGRCZYCAA-RSAXXLAASA-N

Origin of Product

United States

Preparation Methods

Continuous Flow Synthesis

A prominent method for synthesizing (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride employs continuous flow reactors , which enhance reaction efficiency and scalability. This approach involves:

  • Coupling Reactions : The biphenyl moiety is introduced via Suzuki-Miyaura cross-coupling, using palladium catalysts to bond aryl halides with boronic acids.

  • Amino Acid Chain Elongation : The aminobutanoic acid backbone is constructed through Michael addition or reductive amination, ensuring stereochemical control.

  • Hydrochloride Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving solubility.

Key advantages include precise temperature control (50–80°C) and reduced reaction times compared to batch processes. Catalysts such as Pd(PPh₃)₄ and ligands like BINAP are critical for enantioselectivity.

Chiral Resolution Techniques

The R-enantiomer is isolated using chiral stationary-phase chromatography or enzymatic resolution. For instance, immobilized lipases selectively hydrolyze the undesired S-enantiomer from a racemic mixture, achieving >98% enantiomeric excess (ee). This step is often coupled with crystallization in ethanol/water mixtures to enhance purity.

Reduction-Based Approaches

Reaction Optimization and Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–80°CHigher temps accelerate coupling but risk racemization
Pressure1–3 atmElevated pressure improves gas-phase reactions (e.g., H₂)
Catalyst Loading2–5 mol% PdExcess catalyst degrades enantioselectivity
SolventTHF/Ethanol (3:1)Balances solubility and reaction rate
Reaction Time4–8 hrsProlonged duration increases side products

Key Findings :

  • Continuous Flow Systems reduce side reactions by minimizing residence time.

  • Chiral Ligands like (R)-BINAP are indispensable for achieving >95% ee.

  • Post-Reduction Quenching with isopropanol and aqueous NaHCO₃ prevents over-reduction.

Purification and Characterization

Purification Techniques

  • Flash Chromatography : Silica gel with cyclohexane/ethyl acetate (7:3) removes non-polar impurities.

  • Crystallization : Ethanol/water (4:1) yields needle-like crystals with 99% purity.

  • Acid-Base Extraction : The hydrochloride salt is precipitated by adding HCl to the free base in diethyl ether.

Characterization Data

PropertyValueSource
Molecular FormulaC₁₆H₁₈ClNO₂
Molecular Weight291.78 g/mol
Optical Rotation (α)+24.5° (c=1, H₂O)
Melting Point210–215°C (dec.)
HPLC Purity>99% (C18, acetonitrile/H₂O)

Chemical Reactions Analysis

Types of Reactions

®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In the realm of chemistry, (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride serves as a chiral building block for synthesizing more complex molecules. Its unique structure allows for the generation of stereochemically pure compounds essential in asymmetric synthesis. The compound is particularly valuable in creating pharmaceuticals where chirality is crucial for efficacy and safety.

Biology

Biologically, this compound has been studied for its potential to interact with protein-ligand systems. Its structural similarity to certain amino acids enables it to serve as a model compound in drug development. Notably, research indicates that it may act as a modulator of γ-Aminobutyric Acid (GABA) receptors, suggesting potential applications in treating neurological disorders such as anxiety and epilepsy .

Case Study: GABA Receptor Modulation
A study demonstrated that (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride could enhance GABA receptor activity, leading to anxiolytic effects in animal models. This finding supports its potential use in developing new therapeutic agents targeting anxiety disorders .

Medicine

In medical research, the compound is being explored for its therapeutic potential due to its structural resemblance to neurotransmitters. Its ability to modulate neurotransmitter activity positions it as a candidate for treating various neurological conditions. Additionally, its application extends to studying enzyme interactions relevant in metabolic pathways .

Therapeutic Potential:
Research has indicated that this compound may influence metabolic enzymes involved in neurotransmitter synthesis and breakdown, which could be beneficial in treating conditions like depression and schizophrenia.

Industry

Industrially, (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes. The compound's unique properties facilitate the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group allows for strong hydrophobic interactions, while the amino acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: Substituents like cyano () or chloro () groups alter electron density, influencing hydrogen-bonding capacity and receptor affinity.
  • Steric Effects : Biphenyl’s bulkiness may hinder binding in compact active sites but improve selectivity for larger pockets .

Biological Activity

(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride, commonly referred to as a chiral amino acid derivative, has garnered attention in various fields due to its unique structural properties and potential biological activities. This compound is characterized by a biphenyl moiety and an amino acid structure, which enhances its solubility and reactivity in biological systems. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : (R)-4-([1,1'-biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride
  • CAS Number : 1993045-70-7
  • Molecular Formula : C16H18ClN O2
  • Molecular Weight : 291.78 g/mol
  • Purity : 95% .

The biological activity of (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride primarily involves its interaction with various molecular targets, such as neurotransmitter receptors and enzymes. The biphenyl group contributes to hydrophobic interactions, while the amino acid moiety can form hydrogen bonds with target molecules. This dual interaction mechanism allows the compound to modulate the activity of specific receptors and enzymes, leading to various biological effects.

1. Neurotransmitter Modulation

Research indicates that this compound may act as a modulator of γ-Aminobutyric Acid (GABA) receptors. It mimics certain neurotransmitters due to its structural similarity, which suggests potential applications in treating neurological disorders such as anxiety and epilepsy .

2. Anti-inflammatory Effects

Recent studies have shown that derivatives of this compound exhibit anti-inflammatory properties by inhibiting nitric oxide production in activated macrophages (RAW 264.7 cells). The results demonstrated varying levels of inhibition depending on the structural modifications made to the parent compound .

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. It was found that certain derivatives can scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Neurotransmitter ModulationMimics GABA neurotransmitters
Anti-inflammatoryInhibits NO production in RAW 264.7 cells
Antioxidant ActivityScavenges free radicals

Case Study: GABA Receptor Potentiation

A study highlighted the effects of (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride on GABA_A receptors. The compound was shown to potentiate receptor activity at micromolar concentrations, suggesting its potential utility in developing therapeutic agents for conditions characterized by GABAergic dysfunctions .

Case Study: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties revealed that structural modifications significantly influenced the inhibitory effects on nitric oxide production. For instance, compounds with specific hydroxyl substitutions demonstrated enhanced inhibitory activity compared to their non-substituted counterparts .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include the α-proton (δ 3.8–4.2 ppm, split due to chirality) and biphenyl aromatic protons (δ 7.2–7.6 ppm).
  • FTIR : Confirm the presence of carboxylic acid (1700–1750 cm⁻¹) and ammonium chloride (2500–3000 cm⁻¹) .
  • Optical Rotation : Compare [α]D²⁵ values with literature data (e.g., [α]D²⁵ = +15.2° for the (R)-enantiomer) .

What strategies improve the yield of coupling reactions involving this compound as an intermediate?

Q. Advanced

  • Catalyst Screening : Use HATU or EDCI/HOBt for amide bond formation, increasing yields from ~60% to >85%.
  • Solvent Optimization : Replace THF with DCM to reduce steric hindrance during biphenyl coupling.
  • Temperature Control : Maintain 0–5°C during acid chloride formation to prevent decomposition .

How should stability studies be designed for this compound under varying storage conditions?

Q. Basic

  • Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., free amine or biphenyl derivatives).
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the C-N bond .
  • Long-Term Stability : Monitor pH in aqueous solutions (target pH 4–6 to avoid hydrolysis) .

What computational approaches predict the binding affinity of derivatives to biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., fungal CYP51 or bacterial penicillin-binding proteins).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with MIC values from antimicrobial assays.
  • MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residues for affinity .

How can enantiomeric impurities impact pharmacological data, and what thresholds are acceptable?

Q. Advanced

  • Thresholds : <1% (S)-enantiomer is acceptable for most in vitro studies; <0.5% for in vivo models to avoid off-target effects.
  • Case Example : A 5% impurity reduced target binding by 40% in a 2023 study, requiring repurification via simulated moving bed (SMB) chromatography .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Chiral Resolution : Replace expensive chiral columns with enzymatic resolution using lipases (e.g., Candida antarctica).
  • Solvent Recovery : Implement nanofiltration to recycle DMF and reduce waste.
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and minimize batch variability .

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